molecular formula C22H38S4 B1314637 1,2,4,5-Tetrakis(tert-butylthio)benzene CAS No. 447463-65-2

1,2,4,5-Tetrakis(tert-butylthio)benzene

Cat. No.: B1314637
CAS No.: 447463-65-2
M. Wt: 430.8 g/mol
InChI Key: LOCUYYPERSWXJI-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(tert-butylthio)benzene: is an organic compound with the molecular formula C22H38S4 It is characterized by the presence of four tert-butylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrakis(tert-butylthio)benzene can be synthesized through the reaction of 1,2,4,5-tetrachlorobenzene with tert-butylthiol in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures (120-160°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrakis(tert-butylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted benzene derivatives.

    Reduction: Thiols.

Scientific Research Applications

1,2,4,5-Tetrakis(tert-butylthio)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrakis(tert-butylthio)benzene involves its interaction with molecular targets through its tert-butylthio groups. These groups can participate in various chemical reactions, including oxidation and substitution, which can modulate the activity of the compound. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

  • 1,2,4,5-Tetrakis(methylthio)benzene
  • 1,2,4,5-Tetrakis(ethylthio)benzene
  • 1,2,4,5-Tetrakis(propylthio)benzene

Comparison: 1,2,4,5-Tetrakis(tert-butylthio)benzene is unique due to the presence of bulky tert-butylthio groups, which provide steric hindrance and influence the compound’s reactivity and stability.

Properties

IUPAC Name

1,2,4,5-tetrakis(tert-butylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38S4/c1-19(2,3)23-15-13-17(25-21(7,8)9)18(26-22(10,11)12)14-16(15)24-20(4,5)6/h13-14H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCUYYPERSWXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=C(C=C1SC(C)(C)C)SC(C)(C)C)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473329
Record name 1,2,4,5-Tetrakis(tert-butylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447463-65-2
Record name 1,2,4,5-Tetrakis(tert-butylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-Tetrakis(tert-butylthio)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium (9.3 g, 0.18 mol) was added to a degassed solution of 2-methyl-2-propanethiol (20.9 mL, 0.18 mol) in dry DMF (105 mL), under stirring at 0° C. in nitrogen atmosphere. The mixture was allowed to reach room temperature (RT, 20-25° C.) and stirred overnight. 1,2,4,5-Tetrachlorobenzene (8.0 g, 0.037 mol) was then added and the resulting mixture was stirred at RT for 2 h and then gently refluxed for 18 h. After cooling at RT, the reaction mixture was poured over ice (100 g), the precipitate was removed by filtration, washed with water, and dried to give 11.0 g of the title compound as an off-white powder.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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